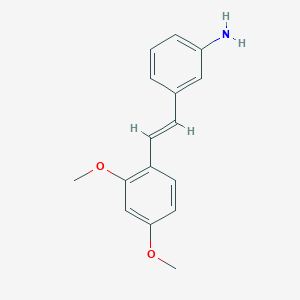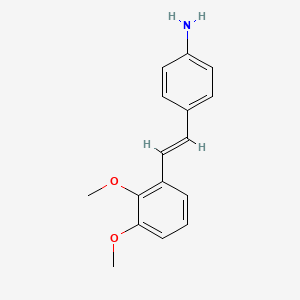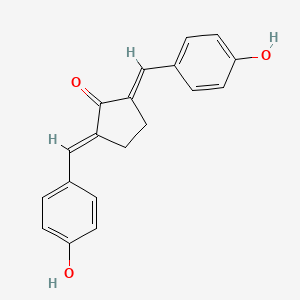
2,3-Dihydropyrrolo(2,1-b)quinazolin-9(1H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique fused ring structure, which combines elements of pyrrole and quinazoline, making it a valuable scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine typically involves the annulation of N-cyanamides with unactivated alkenes. A notable method is the metal-free sequential decarbonylative annulation, which features the oxidative decarbonylation of secondary and tertiary alkyl aldehydes with N-cyanamide alkenes. This reaction facilitates the cascade construction of C–C and C–N bonds, leading to the formation of the desired quinazolinone structure .
Industrial Production Methods
While specific industrial production methods for 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the imine group, potentially leading to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Aplicaciones Científicas De Investigación
2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine has been explored for its applications in several scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown potential in the development of bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research has indicated its utility in designing drugs targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it valuable in the development of novel materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine involves its interaction with various molecular targets. For instance, it has been identified as an inhibitor of bromodomains within the switch/sucrose nonfermenting (SWI/SNF) complex. This inhibition occurs through the displacement of water molecules from the binding site, leading to the disruption of protein-DNA interactions and subsequent modulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-one: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: These compounds also feature a pyrroloquinazoline core but with different substitution patterns
Uniqueness
What sets 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-imine apart is its specific arrangement of nitrogen atoms and the potential for diverse chemical modifications. This uniqueness makes it a versatile scaffold for drug development and material science applications.
Propiedades
Número CAS |
745837-16-5 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-imine |
InChI |
InChI=1S/C11H11N3/c12-11-8-4-1-2-5-9(8)13-10-6-3-7-14(10)11/h1-2,4-5,12H,3,6-7H2 |
Clave InChI |
AOSPPBURKIEYRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC3=CC=CC=C3C(=N)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




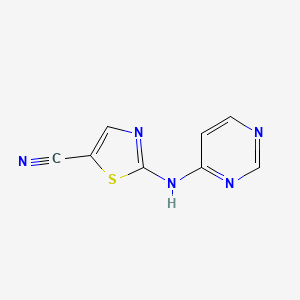
![3H-Imidazo[4,5-c]pyridine, 2-(2-pyridinyl)-](/img/structure/B10841240.png)


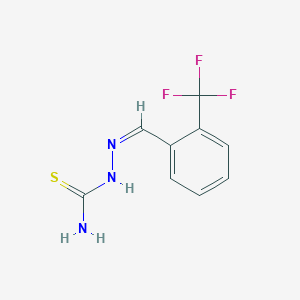



![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)
